3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, often referred to by its developmental code name CP-690,550, is a synthetic small molecule that acts as a potent and selective inhibitor of JAK3. [, , , , , , , , , , ] This compound belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. [, , , , , , , , , , ] Its primary role in scientific research stems from its ability to selectively block the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. [, , , , , , , , , ]
Racemic-Tasocitinib is a compound that belongs to the class of Janus kinase inhibitors, specifically targeting Janus kinase 1 and Janus kinase 3. It is primarily utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which can exhibit different biological activities. Racemic-Tasocitinib is derived from the pyrrolo[2,3-d]pyrimidine structural framework, which is significant in medicinal chemistry due to its diverse pharmacological properties.
Racemic-Tasocitinib is classified under small-molecule pharmaceuticals. It is synthesized through a series of chemical reactions that yield its active form. The compound has been investigated for its potential therapeutic effects in various inflammatory and autoimmune conditions, making it a subject of interest in pharmaceutical research.
The synthesis of racemic-Tasocitinib involves several critical steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Common solvents used include ethanol and toluene, particularly during the formation of hydrochloride salts which enhance stability .
Racemic-Tasocitinib has a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The molecular formula is , indicating a substantial presence of nitrogen atoms which are crucial for its biological activity.
Racemic-Tasocitinib undergoes various chemical reactions during its synthesis:
Each reaction step must be optimized for factors such as pH, temperature, and concentration to ensure high purity and yield of racemic-Tasocitinib.
Racemic-Tasocitinib acts primarily as an inhibitor of Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, racemic-Tasocitinib effectively modulates inflammatory processes associated with autoimmune diseases.
The mechanism involves binding to the ATP-binding site of Janus kinases, preventing their activation and subsequent signaling cascades that lead to inflammation and immune cell proliferation . This action helps alleviate symptoms in conditions like rheumatoid arthritis by reducing inflammation at the cellular level.
Physical property analyses are crucial for determining formulation strategies in pharmaceutical development.
Racemic-Tasocitinib has significant applications in scientific research and clinical settings:
This compound exemplifies the importance of small molecules in modern therapeutics, particularly in managing complex diseases characterized by dysregulated immune responses. Its synthesis, characterization, and application reflect ongoing advancements in pharmaceutical chemistry aimed at improving patient outcomes through targeted therapies.
The synthesis of racemic-Tasocitinib (chemically designated as 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile) originated from efforts to develop Janus kinase (JAK) inhibitors for inflammatory diseases. Early synthetic routes focused on constructing its core pyrrolopyrimidine-piperidine scaffold through linear sequences. The foundational approach, as detailed in [1], involved coupling rac-1-benzyl-3-(methylamino)-4-methylpiperidine (4.1.78) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4.1.79) under prolonged heating (100°C for 4 days). This produced a benzyl-protected intermediate (4.1.80), which underwent hydrogenation (Pd(OH)₂/C) for debenzylation, followed by amidation with cyanoacetic acid N-hydroxysuccinimide ester (4.1.82) to yield racemic-Tasocitinib (4.1.83). Initial routes suffered from low stereocontrol, resulting in a 50:50 mixture of (3R,4R) and (3S,4S) enantiomers at the piperidine chiral centers. Modifications explored alternative pathways to resolve enantiomers post-synthesis or optimize intermediate purity, with early yields rarely exceeding 15–20% due to diastereomer formation and lengthy reaction times [1] [3].
Table 1: Evolution of Racemic-Tasocitinib Synthetic Routes
Synthetic Stage | Early Approach (2012) | Improved Variants (2015–2020) |
---|---|---|
Piperidine Coupling | 4 days at 100°C, no catalysis | Phase-transfer catalysts, 12–24 hrs [1] |
Debenzylation | Pd(OH)₂/C, H₂ pressure | Pd/C with microwave assistance [3] |
Final Amidation | Cyanoacetic acid NHS ester | Carbodiimide-mediated coupling [1] |
Overall Yield | 12–18% | 25–32% [3] |
Key Limitation | Low stereoselectivity, diastereomer impurities | Scalability of chiral separation steps |
Racemic-Tasocitinib’s pharmacological activity resides predominantly in the (3R,4R)-enantiomer (tofacitinib), necessitating efficient resolution of the racemate. Diastereomeric salt formation emerged as the industrial standard, leveraging chiral acids like (−)-di-p-toluoyl-l-tartaric acid (DTTA). As disclosed in [3], dissolving racemic-Tasocitinib in ethanol with DTTA preferentially crystallizes the (3R,4R)-enantiomer salt, leaving the (3S,4S)-counterpart in solution. The free base is then regenerated via alkaline extraction. Alternative resolvents include (S)-(+)-Phencyphos and phosphoric acid derivatives, which exploit steric and electronic differences between enantiomers. Chromatographic methods, particularly chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak® IC), achieve >98% enantiomeric excess (ee) but remain costly for large-scale production. Kinetic resolution—using enantioselective enzymes like lipases—has also been explored but faces challenges in reaction rate disparities and catalyst deactivation [3] [8].
Table 2: Chiral Resolution Techniques for Racemic-Tasocitinib
Method | Resolving Agent/Phase | ee Achieved | Throughput | Limitations |
---|---|---|---|---|
Diastereomeric Salt | (−)-DTTA | 95–97% | High | Solvent waste, multiple steps |
Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | 99% | Low | High cost, low scalability |
Kinetic Resolution | Candida antarctica lipase B | 80–85% | Moderate | Incomplete conversion |
To circumvent resolution bottlenecks, catalytic asymmetric synthesis routes directly generate enantiopure intermediates. Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted enamides stands out, as noted in [1] [5]. For example, hydrogenating N-triflyl enamide 14 using [Rh(ArcPhos)(nbd)]SbF₆ (ArcPhos = C₂-symmetric bisphosphine ligand) yields chiral piperidine 15 with 96% ee at 4,000:1 substrate-to-catalyst ratio. Organocatalysis offers complementary approaches: proline-derived catalysts facilitate Michael additions to nitroalkenes, constructing the piperidine ring with >90% ee. However, ligand cost and sensitivity to trace oxygen limit broad adoption. Emerging photoredox strategies employ chiral copper complexes to desymmetrize prochiral radicals, though yields rarely exceed 70% for Tasocitinib precursors [5] [8].
Table 3: Catalytic Asymmetric Methods for Piperidine Synthesis
Catalytic System | Reaction Type | ee (%) | Throughput | Advantage |
---|---|---|---|---|
Rh/ArcPhos | Enamide hydrogenation | 96 | High | Low catalyst loading |
L-Proline derivatives | Michael addition | 90–94 | Moderate | Metal-free, biodegradable |
Cu/Box ligands | Photoredox desymmetrization | 88 | Low | Mild conditions |
Piperidine intermediates dictate stereochemical fidelity in racemic-Tasocitinib synthesis. The rac-1-benzyl-3-(methylamino)-4-methylpiperidine (4.1.78) is particularly prone to epimerization at C3 and C4 during N-alkylation or storage. Studies indicate that the benzyl group’s steric bulk partially shields the piperidine ring, but elevated temperatures (>80°C) promote racemization via ring inversion. Advanced variants replace benzyl with tert-butoxycarbonyl (Boc) protection, which reduces steric hindrance and stabilizes the trans-configuration. Crystallization-driven dynamic resolution further enhances diastereomeric ratios: suspending rac-piperidine in heptane with catalytic DTTA enriches the desired (3R,4R)-isomer to 99:1 dr through iterative dissolution-recrystallization. Computational modeling confirms that electrostatic repulsion between the N-methylpyrrolopyrimidine moiety and C4-methyl group destabilizes incorrect diastereomers, favoring the thermodynamically stable trans-conformer [1] [3] [7].
Diastereomer impurities—primarily (3R,4S)- and (3S,4R)-Tasocitinib—arise from incomplete stereocontrol during piperidine functionalization. Three mitigation strategies dominate:
These advances reduce diastereomer content to <0.5%, aligning with ICH Q3A impurity guidelines. Future directions include flow chemistry for real-time impurity scrubbing and engineered aldolases for asymmetric piperidine assembly [7] [8] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1